molecular formula C15H9Cl3N2OS B415186 2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole CAS No. 5480-18-2

2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

Cat. No.: B415186
CAS No.: 5480-18-2
M. Wt: 371.7 g/mol
InChI Key: XNGXGYLVLVGIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a synthetic small molecule based on the 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its significant thermal stability and metabolic resistance . This compound features a 2,4-dichlorophenyl group at the 5-position and a (3-chlorophenyl)methylsulfanyl moiety at the 2-position, a substitution pattern designed to enhance interactions with biological targets. The 1,3,4-oxadiazole core acts as a bioisostere for ester and amide functionalities, improving the molecule's pharmacokinetic properties and making it a valuable scaffold in drug discovery . This derivative is of high interest in pharmacological research, particularly for investigating new anti-inflammatory and anticancer agents. Compounds featuring the 1,3,4-oxadiazole nucleus have demonstrated potent inhibitory activity against key enzymes such as lipoxygenases (LOX) and thymidylate synthase , which are implicated in disease pathways like inflammation and uncontrolled cell proliferation. The specific chlorinated aromatic substituents on this compound are strategic, as similar structural motifs are associated with enhanced cytotoxic and enzyme-inhibitory activities in published structure-activity relationship (SAR) studies . Researchers can utilize this chemical as a key intermediate for synthesizing more complex derivatives or as a lead compound for in vitro biological screening against a range of disease models. It is supplied for laboratory research purposes only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic personal use.

Properties

CAS No.

5480-18-2

Molecular Formula

C15H9Cl3N2OS

Molecular Weight

371.7 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H9Cl3N2OS/c16-10-3-1-2-9(6-10)8-22-15-20-19-14(21-15)12-5-4-11(17)7-13(12)18/h1-7H,8H2

InChI Key

XNGXGYLVLVGIGJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole (CAS No. 5480-18-2) is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial and antitumor activities, along with relevant case studies and research findings.

  • Molecular Formula : C15H9Cl3N2OS
  • Molecular Weight : 371.7 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95% .

Biological Activity Overview

Oxadiazole derivatives are recognized for their broad spectrum of biological activities, including:

  • Antimicrobial
  • Antitumor
  • Anti-inflammatory effects

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives against various pathogens, including resistant strains of bacteria.

  • Inhibition of Staphylococcus aureus :
    • A study demonstrated that several oxadiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. At four times the MIC, these compounds effectively killed bacterial cells within 24 hours .
    • The compounds also inhibited biofilm formation in a dose-dependent manner, with concentrations required to prevent biofilm formation ranging from 8 to 32 μg/ml .
  • Activity Against Mycobacterium tuberculosis :
    • Another research indicated that similar oxadiazole compounds showed activity against monoresistant strains of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Antitumor Activity

The antitumor effects of oxadiazole derivatives have been investigated in various cancer models.

  • Cell Line Studies :
    • In vitro studies using human cancer cell lines have shown that certain oxadiazoles induce apoptosis and inhibit cell proliferation. For example, derivatives demonstrated cytotoxicity against HepG2 liver cancer cells with an LD50 exceeding 32 μg/ml .

Case Studies

StudyCompound TestedTarget OrganismMIC (μg/ml)Remarks
Oxadiazole DerivativesStaphylococcus aureus4 - 32Effective against planktonic and biofilm forms
Oxadiazole DerivativesMycobacterium tuberculosisNot specifiedActive against monoresistant strains
OZE-I, OZE-II, OZE-IIIHepG2 CellsLD50 > 32Induced apoptosis in cancer cells

The biological activity of oxadiazoles is attributed to their ability to interact with microbial cell components. The presence of the -N=C-O- linkage in the oxadiazole structure is believed to facilitate interactions with nucleophilic centers in microbial cells, leading to disruption of cellular functions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds similar to 2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole have been synthesized and evaluated for their efficacy against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives exhibited significant cytotoxic effects against glioblastoma cells through mechanisms that induce apoptosis and DNA damage .

Antidiabetic Properties

In addition to anticancer properties, oxadiazoles have been investigated for their antidiabetic potential. Research indicates that some derivatives can lower glucose levels in diabetic models, suggesting a promising avenue for developing new antidiabetic drugs .

Antimicrobial Activity

Oxadiazoles also show considerable antimicrobial activity. Studies have reported that various oxadiazole derivatives possess antibacterial and antifungal properties comparable to established antibiotics. This makes them candidates for treating infections caused by resistant strains .

Agricultural Applications

Oxadiazoles are explored for their use in agrochemicals due to their ability to act as fungicides and herbicides. The structural features of oxadiazoles allow them to interact effectively with biological targets in pests and pathogens. Research into their efficacy in controlling plant diseases is ongoing, with promising results indicating potential as environmentally friendly alternatives to traditional pesticides .

Photovoltaic Materials

The unique electronic properties of oxadiazole compounds make them suitable for applications in organic photovoltaics (OPVs). Their ability to form stable films and their light absorption characteristics are advantageous for developing efficient solar cells .

Fluorescent Materials

Oxadiazoles are also utilized in the development of fluorescent materials due to their luminescent properties. These materials have applications in sensors and lighting technologies .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancerDemonstrated significant cytotoxicity against glioblastoma cell lines with apoptosis induction .
Study BAntidiabeticShowed effective glucose-lowering activity in Drosophila models .
Study CAntimicrobialExhibited antibacterial activity comparable to first-line antibiotics against several pathogens .
Study DPhotovoltaicsInvestigated the use of oxadiazoles in organic solar cells with promising efficiency results .

Comparison with Similar Compounds

Substituent Effects on Position 2

The substituent at position 2 of the oxadiazole ring significantly impacts bioactivity:

  • Methylthio vs. 2-((3-Chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)pyrazol-4-yl)-1,3,4-oxadiazole (5e): Shows >50% fungicidal inhibition against Sclerotinia sclerotiorum at 50 µg/mL. Molecular docking reveals that the benzylthio group enhances binding to the SDH protein (PDB: 2FBW) .

Substituent Effects on Position 5

The 2,4-dichlorophenyl group at position 5 is a common feature in bioactive oxadiazoles:

  • Anticancer Activity : Derivatives like N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine exhibit selective cytotoxicity against liver cancer (IC₅₀ = 2.46 µg/mL) .
  • Enzyme Inhibition : 2-(2,4-Dichlorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole inhibits α-glucosidase (IC₅₀ = 3.23 µM), highlighting the dichlorophenyl group’s role in enzyme interaction .

Antifungal and Herbicidal Activity

  • Thioether Derivatives: Compounds with benzylthio or phenoxymethyl groups at position 2 (e.g., 5e and 5g in ) show fungicidal activity against Rhizoctonia solani and herbicidal effects via SDH inhibition. The target compound’s (3-chlorophenyl)methylsulfanyl group may offer similar flexibility and binding efficiency .
  • Sulfone Analogs : Sulfonyl derivatives (e.g., methylsulfonyl in ) exhibit enhanced antibacterial potency due to improved electron-withdrawing capacity .

CNS Depressant and Anti-inflammatory Activity

  • Electron-Withdrawing Groups (EWGs) : Compounds like 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) demonstrate CNS depressant activity, driven by EWGs that stabilize the oxadiazole ring .
  • Anti-inflammatory Analogs: Oxadiazoles with propanone substituents (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-oxadiazole) achieve ~60% inflammation inhibition, comparable to indomethacin .

Analytical Methods

  • Spectroscopy : NMR (¹H, ¹³C), FT-IR, and HRMS are standard for structural confirmation (e.g., compound 5a in ) .
  • X-ray Crystallography: Used to resolve the monoclinic crystal structure of analog 5a (space group P2₁/c) .

Key Data Table

Compound Name Substituent at Position 2 Substituent at Position 5 Biological Activity Key Finding Reference
Target Compound (3-Chlorophenyl)methylsulfanyl 2,4-Dichlorophenyl N/A Pending bioactivity studies N/A
5e () (3-Chlorobenzyl)thio 1-Methyl-3-(trifluoromethyl)pyrazole Fungicidal >50% inhibition at 50 µg/mL
20’ () Methylthio 2,4-Dichlorophenyl Anticancer precursor 81% yield; sulfone derivative synthesized
XIV () 4-Chlorophenyl 4-Nitrophenyl CNS Depressant Enhanced activity due to EWG
5I-1 () 4-Fluorophenoxymethyl Methylsulfonyl Antibacterial IC₅₀ = 0.45 µg/mL against X. oryzae

Preparation Methods

Cyclization of Acylthiosemicarbazides

Acylthiosemicarbazides undergo cyclodehydration to form 1,3,4-oxadiazole-2-thiols. For the target compound, this begins with the preparation of 2,4-dichlorobenzoyl hydrazide (1 ), which reacts with carbon disulfide in a basic alcoholic medium (e.g., ethanol with potassium hydroxide). The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on carbon disulfide, followed by cyclization and acidification to yield 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol (2 ) (Scheme 1).

Reaction Conditions

  • Hydrazide precursor : 2,4-dichlorobenzoyl hydrazide (0.017 mol)

  • Reagents : Carbon disulfide (0.025 mol), KOH (0.025 mol)

  • Solvent : Ethanol (50 mL)

  • Temperature : Reflux for 6 hours

  • Work-up : Acidification with HCl, filtration, and recrystallization from ethanol

  • Yield : ~49%

Oxidative Cyclization of Semicarbazones

An alternative route employs oxidative cyclization of semicarbazones using eosin-Y under visible light. While this method is efficient for 2-amino-1,3,4-oxadiazoles, its applicability to thiol derivatives requires modification. For the target compound, this approach remains less explored compared to acylthiosemicarbazide cyclization.

Functionalization at the 2-Position: Introduction of the (3-Chlorophenyl)methylsulfanyl Group

The 2-mercapto group in intermediate 2 undergoes nucleophilic substitution to introduce the (3-chlorophenyl)methylsulfanyl moiety.

Alkylation with (3-Chlorophenyl)methyl Chloride

The thiol group in 2 reacts with (3-chlorophenyl)methyl chloride (3 ) under basic conditions to form the target compound (Scheme 2).

Reaction Conditions

  • Intermediate : 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol (2 , 0.014 mol)

  • Alkylating agent : (3-Chlorophenyl)methyl chloride (0.014 mol)

  • Base : Potassium carbonate (0.014 mol)

  • Solvent : Acetone (50 mL)

  • Temperature : Room temperature, 3–6 hours

  • Work-up : Filtration, solvent evaporation, and recrystallization from ethanol

  • Yield : ~50%

Alternative Synthetic Pathways

One-Pot Synthesis via Diacylhydrazine Cyclization

A less common but efficient method involves the condensation of 2,4-dichlorobenzohydrazide with 3-chlorophenylthioacetic acid using coupling agents. For example, 1,1'-carbonyldiimidazole (CDI) facilitates the formation of the diacylhydrazine intermediate, which cyclizes under dehydrating conditions (Scheme 3).

Reaction Conditions

  • Hydrazide : 2,4-dichlorobenzohydrazide (2.2 equiv)

  • Acid : 3-Chlorophenylthioacetic acid (1 equiv)

  • Coupling agent : CDI (1.2 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Reflux for 12 hours

  • Yield : ~60%

Comparative Analysis of Synthesis Methods

Method Starting Materials Conditions Yield Advantages Limitations
Acylthiosemicarbazide2,4-Dichlorobenzoyl hydrazide, CS₂Reflux, KOH, ethanol49%High purity, scalableLengthy reaction time
Alkylation2-Mercapto-oxadiazole, alkyl chlorideRT, K₂CO₃, acetone50%Mild conditions, short durationRequires pre-formed thiol intermediate
One-Pot CDIBenzohydrazide, thioacetic acidReflux, CDI, THF60%Single-step, no intermediate isolationCostly coupling agents

Optimization Strategies

Solvent and Base Selection

The use of polar aprotic solvents like dimethylformamide (DMF) instead of acetone can enhance reaction rates for alkylation steps. Similarly, replacing K₂CO₃ with cesium carbonate may improve yields due to its stronger basicity.

Microwave-Assisted Synthesis

Microwave irradiation reduces cyclization times from hours to minutes. For example, cyclodehydration of acylthiosemicarbazides using silica-supported dichlorophosphate under microwaves achieves yields >80% in 10 minutes. Adapting this to the target compound could streamline production.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 1H, J = 8.4 Hz, Ar-H), 7.62 (d, 1H, J = 2.0 Hz, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 4.45 (s, 2H, SCH₂).

  • LC-MS (ESI+) : m/z 416.1 [M+H]⁺ (calculated for C₁₅H₉Cl₃N₂OS: 415.9) .

Q & A

Q. What is the structure-activity relationship (SAR) of this compound in antimicrobial studies, and how do substituents influence efficacy?

  • Analysis : Comparative studies on oxadiazole derivatives show that electron-withdrawing groups (e.g., Cl) at the phenyl rings enhance antibacterial activity. For instance, 2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole exhibits an EC₅₀ of 52.14 μg/mL against Xanthomonas oryzae, outperforming methyl or ethyl sulfone analogs . The dichlorophenyl moiety likely increases lipophilicity, improving membrane penetration. However, steric hindrance from the methylsulfanyl group may reduce binding affinity compared to smaller substituents .

Q. How can researchers design experiments to investigate the compound’s mechanism of action against Gram-negative bacteria?

  • Experimental Design :

Minimum Inhibitory Concentration (MIC) Assay : Use broth microdilution (CLSI guidelines) with E. coli and Pseudomonas aeruginosa strains. Include streptomycin as a positive control .

Membrane Permeability Tests : Employ propidium iodide uptake assays to assess disruption of bacterial membranes.

Enzyme Inhibition Studies : Screen for binding to bacterial enoyl-ACP reductase (FabI) using molecular docking (e.g., AutoDock Vina) and validate via enzyme kinetics .

Q. What crystallographic data are available for related 1,3,4-oxadiazole derivatives, and how can they inform structural analysis?

  • Data Utilization : Single-crystal X-ray diffraction of analogous compounds (e.g., 2-(4-chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole) reveals planar oxadiazole rings with dihedral angles of 10–15° between aromatic substituents. This data aids in predicting π-π stacking interactions in target binding . For the target compound, computational modeling (DFT/B3LYP) can estimate bond lengths and angles for comparison .

Q. How do toxicity regression models guide the optimization of oxadiazole-based compounds?

  • Case Study : Toxicity regression equations (e.g., y = 1.04x + 3.21 for 2-(methylsulfonyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole) correlate substituent hydrophobicity (logP) with EC₅₀. Lower slope values (e.g., 1.04 vs. 1.72 for 4-chlorophenyl analogs) suggest reduced toxicity with dichlorophenyl groups. Researchers should prioritize derivatives with R² > 0.95 to ensure model reliability .

Methodological Considerations

Q. What analytical techniques resolve contradictions in reported bioactivity data for similar oxadiazoles?

  • Resolution Strategy : Discrepancies in EC₅₀ values (e.g., 52.14 μg/mL vs. 63.95 μg/mL for dichlorophenyl derivatives) may arise from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines and validate via inter-laboratory studies. Additionally, quantify compound purity (>95% via HPLC) to exclude impurities as confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.